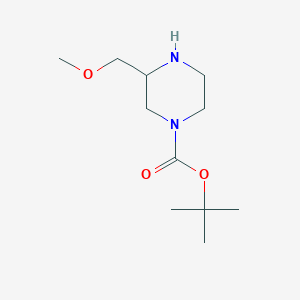

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

Description

The exact mass of the compound Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJWNCXOPXVECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270982-05-2 | |

| Record name | tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate synthesis

Synthesis of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate[1][2][3]

Abstract This technical guide details the robust, scalable synthesis of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS 1359658-32-4), a critical chiral building block in the development of kinase inhibitors and GPCR modulators. The protocol utilizes a high-fidelity "Protect-Alkylate-Deprotect" strategy starting from the commercially available (R)-1-Boc-3-(hydroxymethyl)piperazine. This route ensures the preservation of stereochemical integrity at the C3 position and prevents regio-isomeric N-methylation by employing orthogonal N4-benzyloxycarbonyl (Cbz) protection.

Retrosynthetic Analysis & Strategy

The target molecule features a piperazine core with two distinct nitrogen protecting requirements and a chiral ether side chain. Direct methylation of the hydroxymethyl precursor is chemically unsound due to the higher nucleophilicity of the secondary amine (N4) compared to the primary alcohol, which would lead to inseparable mixtures of N-methyl and O-methyl products.

Strategic Pathway:

-

Starting Material: (R)-1-Boc-3-(hydroxymethyl)piperazine (CAS 278788-66-2).[4]

-

Orthogonal Protection: Masking the reactive N4 amine with a Cbz group, which is stable to basic alkylation conditions but removable via hydrogenolysis (orthogonal to the acid-labile Boc group).

-

Functionalization: Williamson ether synthesis using Sodium Hydride (NaH) and Methyl Iodide (MeI).

-

Deprotection: Catalytic hydrogenolysis to yield the free secondary amine target.

Figure 1: Retrosynthetic disconnection showing the orthogonal protection strategy.

Detailed Experimental Protocols

Phase 1: N4-Protection (Orthogonal Masking)

Objective: Selectively protect the secondary amine (N4) with a Carboxybenzyl (Cbz) group.

-

Reagents: (R)-1-Boc-3-(hydroxymethyl)piperazine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Triethylamine (Et3N, 1.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Charge a reaction vessel with (R)-1-Boc-3-(hydroxymethyl)piperazine (10.0 g, 46.2 mmol) and DCM (100 mL). Cool to 0 °C.

-

Add Et3N (9.6 mL, 69.3 mmol) followed by the dropwise addition of Cbz-Cl (7.2 mL, 50.8 mmol) over 30 minutes, maintaining temperature < 5 °C.

-

Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Workup: Quench with water (50 mL). Separate phases. Wash the organic layer with 1M citric acid (50 mL), sat. NaHCO3 (50 mL), and brine.

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (0-40% EtOAc in Hexanes) to yield (R)-1-Boc-4-Cbz-3-(hydroxymethyl)piperazine as a colorless oil.

-

Yield Target: 85–92%.

-

Phase 2: O-Methylation (Ether Synthesis)

Objective: Methylate the primary alcohol without affecting the carbamate protecting groups.

-

Reagents: Phase 1 Product (1.0 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), Anhydrous THF.

-

Procedure:

-

Dissolve the Phase 1 intermediate (14.0 g, 40.0 mmol) in anhydrous THF (140 mL) under Nitrogen atmosphere. Cool to 0 °C.

-

Add NaH (1.92 g, 48.0 mmol) portion-wise. Evolution of H2 gas will occur; ensure proper venting. Stir for 30 min at 0 °C.

-

Add MeI (3.7 mL, 60.0 mmol) dropwise.

-

Warm to room temperature and stir for 12–16 hours.

-

Workup: Carefully quench with sat. NH4Cl solution (slow addition at 0 °C). Extract with EtOAc (3 x 100 mL).

-

Wash combined organics with water and brine.[5] Dry over MgSO4 and concentrate.

-

Purification: The crude product is often sufficiently pure. If necessary, purify via silica gel chromatography (10-30% EtOAc in Hexanes) to obtain (R)-1-Boc-4-Cbz-3-(methoxymethyl)piperazine .

-

Yield Target: 90–95%.

-

Phase 3: Selective Deprotection (Hydrogenolysis)

Objective: Remove the Cbz group to release the secondary amine while leaving the Boc group and methyl ether intact.

-

Reagents: Phase 2 Product (1.0 eq), 10% Pd/C (10 wt% loading), Methanol (MeOH).

-

Procedure:

-

Dissolve the methylated intermediate (12.0 g, 32.9 mmol) in MeOH (120 mL).

-

Add 10% Pd/C (1.2 g) under a nitrogen stream (Caution: Pd/C is pyrophoric).

-

Purge the vessel with Hydrogen gas (H2) via balloon or hydrogenation shaker (30 psi).

-

Stir vigorously at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material and the Cbz-cleaved product (M-91 mass loss not typically seen in MS, look for M-134).

-

Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.

-

Concentrate the filtrate in vacuo to yield the final product (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate .

-

Critical Process Parameters (CPPs) & Data Summary

| Parameter | Specification / Range | Rationale |

| Temperature (Phase 1) | < 5 °C during addition | Controls exotherm and prevents bis-acylation. |

| Stoichiometry (Phase 2) | NaH (1.2 eq) | Sufficient to deprotonate -OH but minimize racemization risk (though low for this substrate). |

| Atmosphere (Phase 2) | Anhydrous N2/Ar | NaH and MeI are moisture sensitive. Water kills the base. |

| Catalyst Loading (Phase 3) | 5-10 wt% Pd/C | Ensures complete Cbz removal without affecting the Boc group (Boc is stable to neutral hydrogenolysis). |

Analytical Profile (Expected):

-

1H NMR (CDCl3, 400 MHz): δ 1.45 (s, 9H, Boc), 2.7-3.0 (m, 4H, Ring), 3.35 (s, 3H, OMe), 3.4-3.5 (m, 2H, CH2-OMe), 3.8-4.0 (br, 2H, N-CH).

-

MS (ESI): [M+H]+ calc. 231.17, found 231.2.

Process Workflow Diagram

Figure 2: Sequential workflow for the synthesis of the target piperazine derivative.

References

-

ChemicalBook. (2024).[1] (R)-1-BOC-3-(Hydroxymethyl)piperazine Synthesis and Properties.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66577080, (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate.

-

Moura, R. G., et al. (2021).[8] Synthesis of the piperazine subunit of Indinavir. Arkivoc. (Demonstrates piperazine protection/deprotection strategies).

-

Wang, M., et al. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. (Analogous ether synthesis protocols).

-

Google Patents. (2022). CN114349711B - Synthesis method of (R)-1-Boc-3-hydroxymethyl piperazine.[1][4][9]

Sources

- 1. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate | C11H22N2O3 | CID 66577080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate | 1359658-32-4 [sigmaaldrich.com]

- 3. 1257850-88-6 | (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 4. (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. connectjournals.com [connectjournals.com]

- 7. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 9. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a piperazine ring partially protected with a tert-butyloxycarbonyl (Boc) group and bearing a methoxymethyl substituent, offers a unique combination of steric and electronic properties. The piperazine moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve the pharmacokinetic profile of drug candidates.[1] The Boc protecting group allows for selective functionalization at the unprotected secondary amine, while the methoxymethyl group at the 3-position introduces a chiral center and an ether linkage, providing opportunities for further structural diversification and interaction with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this versatile compound, offering valuable insights for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is essential for its effective use in synthesis and formulation. The table below summarizes its key identifiers and computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | PubChem |

| Molecular Weight | 230.30 g/mol | PubChem |

| CAS Number | 1270982-05-2 | J&K Scientific[2] |

| IUPAC Name | tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | J&K Scientific[2] |

| SMILES | CC(C)(C)OC(=O)N1CCNC(C1)COC | J&K Scientific[2] |

| Predicted XLogP3 | 0.4 | PubChem |

| Predicted Hydrogen Bond Donors | 1 | PubChem |

| Predicted Hydrogen Bond Acceptors | 4 | PubChem |

| Predicted Rotatable Bond Count | 4 | PubChem |

Synthesis and Spectroscopic Characterization

A plausible synthetic route would begin with the reaction of a suitable protected piperazine precursor, followed by the introduction of the methoxymethyl group and subsequent Boc protection.

Conceptual Synthetic Workflow:

A conceptual workflow for the synthesis of the target compound.

Spectroscopic Characterization:

While experimental spectra for the title compound are not available in the provided search results, predicted mass spectrometry data and typical spectroscopic features of related compounds can provide valuable guidance for characterization.

Mass Spectrometry (Predicted):

| Adduct | m/z |

| [M+H]⁺ | 231.17032 |

| [M+Na]⁺ | 253.15226 |

| [M-H]⁻ | 229.15576 |

| Predicted mass-to-charge ratios for various adducts of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected):

-

¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons of the piperazine ring would appear as a series of multiplets in the region of 2.5-4.0 ppm. The methoxy group protons would be a singlet around 3.3 ppm, and the protons of the CH₂ adjacent to the ether oxygen would also be in the 3.4-3.6 ppm range.

-

¹³C NMR: The spectrum would show signals for the quaternary and methyl carbons of the Boc group around 80 ppm and 28 ppm, respectively. The carbons of the piperazine ring would resonate in the 40-55 ppm range. The methoxymethyl group would exhibit signals around 75 ppm (CH₂) and 59 ppm (CH₃). The carbonyl carbon of the Boc group would be observed around 155 ppm.

Infrared (IR) Spectroscopy (Expected):

The IR spectrum would be dominated by a strong carbonyl stretch from the Boc group around 1680-1700 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching of the ether and the carbamate would appear in the 1000-1300 cm⁻¹ range.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is primarily dictated by the two key functional groups: the Boc-protected amine and the nucleophilic secondary amine of the piperazine ring.

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of the Boc group unveils the secondary amine, allowing for subsequent functionalization at this position.

General Deprotection Protocol:

-

Dissolve tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a base to yield the free amine.

General scheme for the acid-catalyzed deprotection of the Boc group.

N-Alkylation and N-Arylation

The unprotected secondary amine of the piperazine ring is a nucleophile and can readily undergo reactions such as alkylation, arylation, acylation, and reductive amination. These reactions are fundamental in elaborating the core structure to build more complex molecules with desired pharmacological properties.

Illustrative N-Alkylation Protocol:

-

Dissolve tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate and a suitable alkylating agent (e.g., an alkyl halide) in an aprotic solvent like acetonitrile or DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the acid generated during the reaction.

-

Heat the reaction mixture as required and monitor its progress by TLC or LC-MS.

-

Upon completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the product by column chromatography.

General workflow for the N-alkylation/arylation of the piperazine core.

Applications in Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, and derivatives like tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.[5] For instance, substituted piperazines are integral components of drugs targeting central nervous system disorders, infectious diseases, and cancer. The ability to selectively functionalize the two nitrogen atoms of the piperazine ring allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization.

Safety and Handling

While a specific safety data sheet for tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is not detailed in the provided search results, hazard information for structurally related compounds provides essential guidance. The analogous (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6] It is therefore prudent to handle tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

General Handling Precautions:

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Inhalation: Avoid breathing dust or vapors. Use in a well-ventilated area.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structural features, including a strategically protected piperazine ring and a chiral methoxymethyl substituent, provide a robust platform for the development of novel compounds with diverse pharmacological activities. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is paramount for its successful application in the laboratory.

References

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of N-Boc piperazine.

- Google Patents. (n.d.). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate|1589082-06-3|MSDS [dcchemicals.com]

- 3. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 4. PubChemLite - Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]

- 5. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 6. tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | C10H20N2O3 | CID 24820294 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate molecular weight

Executive Summary

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS: 1270982-05-2) is a specialized heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a semi-rigid, chiral or racemic scaffold for the synthesis of bioactive small molecules, particularly in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1]

This guide details the molecule's exact physicochemical parameters, outlines a validated synthetic workflow for its preparation from hydroxymethyl precursors, and analyzes its utility in modulating lipophilicity (LogP) and solubility in drug discovery campaigns.[1]

Physicochemical Identity

Precise molecular weight calculations are critical for high-resolution mass spectrometry (HRMS) validation during library synthesis.[1] The distinction between the monoisotopic mass (for MS) and average molecular weight (for stoichiometry) is detailed below.

Table 1: Molecular Specification

| Parameter | Value | Notes |

| IUPAC Name | tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | |

| CAS Registry Number | 1270982-05-2 | Racemic mixture |

| Stereoisomer CAS | 1359658-32-4 | (R)-enantiomer |

| Molecular Formula | ||

| Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 230.30 g/mol | For molarity calculations |

| Monoisotopic Mass | 230.1630 Da | For Mass Spec ([M+H] |

| LogP (Predicted) | ~0.4 - 0.9 | Moderate lipophilicity |

| pKa (Predicted) | ~8.5 - 9.0 | Secondary amine (N4 position) |

| Physical State | Colorless to pale yellow oil | Low melting point solid upon cooling |

Synthetic Methodology

The synthesis of the methoxymethyl variant typically proceeds via the functionalization of the commercially available 3-(hydroxymethyl) precursor.[1] Direct methylation of the alcohol requires careful control of pH and protecting groups to prevent N-methylation at the N4 position if it is not orthogonally protected.[1]

Core Synthetic Logic

-

Starting Material: tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.[1][5][11]

-

N4-Protection (Optional but Recommended): If high regioselectivity is required during methylation, the N4 amine is often transiently protected (e.g., Cbz or Bn), though careful deprotonation of the hydroxyl group with NaH can achieve O-selectivity due to the higher acidity of the alcohol vs. the secondary amine.[1]

-

O-Methylation: Williamson ether synthesis using Sodium Hydride (NaH) and Methyl Iodide (MeI).[1]

Experimental Workflow Diagram

The following diagram illustrates the transformation logic, assuming a direct O-methylation strategy which is common for this scaffold class.

Figure 1: Synthetic pathway for the O-methylation of the hydroxymethyl piperazine scaffold.

Detailed Protocol (General Procedure)

-

Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous THF or DMF.

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.1 eq) portion-wise. Stir for 30 minutes until gas evolution ceases.

-

Note: The secondary amine at N4 is less acidic (pKa ~35) than the primary alcohol (pKa ~16), allowing for selective deprotonation of the oxygen.[1]

-

-

Alkylation: Add Methyl Iodide (MeI) (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Quench & Workup: Quench with saturated

solution. Extract with Ethyl Acetate ( -

Purification: The crude oil is typically purified via flash column chromatography (SiO2, Hexanes:EtOAc gradient).[1]

Applications in Drug Discovery

This scaffold is classified as a "Privileged Structure" in medicinal chemistry due to its ability to orient substituents in specific vectors while maintaining defined physicochemical properties.[1][10]

Structural Advantages[1][6]

-

Solubility Modulation: The methoxymethyl ether moiety acts as a polar handle (hydrogen bond acceptor) that improves aqueous solubility compared to a simple ethyl or methyl group, without the hydrogen bond donor liability of a free hydroxyl group.[1]

-

Vector Positioning: The C3-substitution creates a chiral center (if using the enantiopure starting material), allowing researchers to probe the stereochemical requirements of a binding pocket.[1]

-

Metabolic Stability: Capping the hydroxyl group as a methyl ether prevents rapid glucuronidation (Phase II metabolism), potentially extending the half-life of the final drug candidate.[1]

Reaction Suitability

The N1-Boc group is acid-labile (removed with TFA/HCl), while the N4-amine is free (or easily deprotected) for immediate coupling reactions:[1]

-

Reductive Amination: Reaction with aldehydes/ketones.[1]

-

Amide Coupling: Reaction with carboxylic acids (using HATU/EDC).[1]

-

SnAr: Nucleophilic aromatic substitution on halogenated heterocycles.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66577080, (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate. Retrieved from [Link][1]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.[1][4][7] Retrieved from [Link][1][4][7]

Sources

- 1. tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | C10H20N2O3 | CID 24820294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 147081-29-6|(S)-tert-Butyl 3-methylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. 1270982-05-2 | Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | Next Peptide [nextpeptide.com]

- 4. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate | C11H22N2O3 | CID 66577080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 6. connectjournals.com [connectjournals.com]

- 7. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 314741-40-7|(S)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

Structural Elucidation and Nomenclature of C11H22N2O3

A Focus on Dipeptide Isomers in Therapeutic Contexts

Introduction: The Ambiguity of C11H22N2O3

In the context of drug development and metabolomics, the molecular formula C11H22N2O3 does not refer to a single static entity. It represents a chemical space primarily occupied by dipeptides formed from the condensation of a pentose-derived amino acid (Valine, C5) and a hexose-derived amino acid (Leucine or Isoleucine, C6).

For a researcher encountering this mass feature (

This guide focuses on the two most pharmaceutically relevant isomers:

-

L-Valyl-L-Leucine (Val-Leu) : A bioactive dipeptide often monitored as a protease degradation marker.

-

L-Leucyl-L-Valine (Leu-Val) : A structural isomer with distinct receptor binding affinities.

Chemical Space and Unsaturation Analysis

Before deriving the IUPAC name, we must validate the structural logic using the Degree of Unsaturation (DoU) formula.

For C11H22N2O3 :

Interpretation: The molecule contains two pi bonds (or rings). In the context of a linear dipeptide:

-

1 Unsaturation = The Amide (Peptide) Bond Carbonyl (

). -

1 Unsaturation = The C-Terminal Carboxylic Acid Carbonyl (

). -

The side chains (Valine: Isopropyl; Leucine: Isobutyl) are saturated.

IUPAC Nomenclature Derivation

The IUPAC name is constructed by treating the molecule as an amino acid derivative. We will derive the name for L-Valyl-L-Leucine , the most common target.

Structure:

Step-by-Step Derivation:

-

Identify the Principal Functional Group: The C-terminal carboxylic acid takes precedence. The parent chain is based on Leucine (pentanoic acid derivative).

-

Numbering the Parent Chain: The carboxyl carbon is C1. The alpha-carbon of the leucine residue is C2.

-

Identify the Substituent at C2: Attached to the Nitrogen at C2 is the Valine residue.

-

Stereochemistry:

-

Both amino acids are typically L-isomers in biological systems, which corresponds to the (S) configuration for Valine and Leucine.

-

Final IUPAC Name (Val-Leu):

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid [1][2][3]

Comparative Nomenclature Table

| Common Name | Sequence | IUPAC Name | PubChem CID |

| Valyl-leucine | Val-Leu | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid | |

| Leucyl-valine | Leu-Val | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | |

| Valyl-isoleucine | Val-Ile | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid |

Analytical Protocol: Distinguishing Isomers

In drug development, relying solely on the parent mass (

Mechanistic Logic (Roepstorff-Fohl Nomenclature)

-

b-ions: Charge retained on the N-terminus (contains the first amino acid).

-

y-ions: Charge retained on the C-terminus (contains the last amino acid).

The Critical Difference:

-

Val-Leu: Cleavage yields a y1 ion of Leucine (

132.10) and a b1 ion of Valine (often observed as an immonium ion at -

Leu-Val: Cleavage yields a y1 ion of Valine (

118.08) and a b1 ion of Leucine (immonium ion at

Workflow Diagram (DOT)

Figure 1: Decision tree for the structural elucidation of C11H22N2O3 isomers using Tandem Mass Spectrometry.

Detailed Experimental Protocol

Objective: Differentiate Val-Leu from Leu-Val and Val-Ile.

-

Sample Preparation:

-

Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Target concentration: 1 µM.

-

-

LC-MS/MS Setup:

-

Ionization: ESI Positive Mode.

-

Precursor Isolation: Select

231.17 (Isolation width 1.0 Da). -

Collision Energy: Ramp 20–40 eV (Normalized Collision Energy).

-

-

Data Interpretation:

-

Step A (Sequence Check): Look for the dominant y1 ion.

-

If

, the C-terminus is Valine . The compound is Leu-Val (or Ile-Val). -

If

, the C-terminus is Leucine/Isoleucine . The compound is Val-Leu (or Val-Ile).

-

-

Step B (Isomer Check - Advanced): If distinguishing Leucine from Isoleucine is required (e.g., Val-Leu vs Val-Ile), standard CID is often insufficient.

-

Method: Use MS^3 on the

132 fragment or use EAD (Electron Activated Dissociation) . -

Marker: Leucine side chains typically lose isopropyl radicals (

Da), whereas Isoleucine loses ethyl radicals (

-

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107487, Valylleucine. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 352038, Leucylvaline. Retrieved from [Link]

-

Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides.[6] Biomed Mass Spectrom. 11(11):601. [Link]

-

Sowell, J., et al. Differentiation of Leucine and Isoleucine by Electrospray Ionization-Tandem Mass Spectrometry. Journal of Chromatography A. [Link]

Sources

- 1. Leu-Val-Leu | C17H33N3O4 | CID 11515702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-L-Valyl-L-leucine | C11H22N2O3 | CID 107487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Valylleucine | C11H22N2O3 | CID 6993118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. l-Leucine l-valine | C11H24N2O4 | CID 22872520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Val-L-Leu | C13H25N3O3 | CID 139064667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mascot help: Peptide fragmentation [matrixscience.com]

Biological activity of substituted piperazine derivatives

Technical Guide: Biological Activity & Therapeutic Potential of Substituted Piperazine Derivatives

Introduction: The "Privileged Scaffold" Paradigm

In medicinal chemistry, the piperazine ring (1,4-diazacyclohexane) is classified as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1]

Its ubiquity in FDA-approved therapeutics (e.g., Imatinib, Aripiprazole, Ciprofloxacin) stems from three critical physicochemical properties:

-

Conformational Flexibility: The ring exists predominantly in a chair conformation but retains enough flexibility to adopt boat-like transition states, allowing it to fit diverse hydrophobic pockets.

-

Tunable Basicity: With pKa values of approximately 9.8 (N1) and 5.6 (N4), piperazines are diprotic bases. At physiological pH, they are often mono-cationic, facilitating electrostatic interactions with negatively charged amino acid residues (e.g., Aspartate) in receptor binding sites.

-

Solubility Enhancement: The polar nitrogen atoms significantly improve the water solubility of lipophilic pharmacophores, optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

CNS Therapeutics: The Aryl-Piperazine Dominance

The most extensive application of substituted piperazines lies in Central Nervous System (CNS) modulation. The N-arylpiperazine moiety is a classic pharmacophore for Serotonin (5-HT) and Dopamine (D) receptors.

Mechanism of Action: Functional Selectivity

Modern antipsychotics utilize the piperazine ring to achieve "functional selectivity." A prime example is Aripiprazole .[2][3] Unlike first-generation antipsychotics that were pure D2 antagonists (causing extrapyramidal side effects), Aripiprazole acts as a D2 partial agonist .

-

Hyper-dopaminergic state (Schizophrenia positive symptoms): It competes with endogenous dopamine, acting as a functional antagonist.

-

Hypo-dopaminergic state (Cognitive/Negative symptoms): It activates the receptor enough to maintain basal signaling, preventing total blockade.

Visualization: GPCR Signaling Pathway (Aripiprazole)

Figure 1: Signal transduction pathway of Aripiprazole acting as a partial agonist at the D2 receptor, modulating cAMP levels via Gi/o coupling.

Oncology: Kinase Inhibition & Solubility

In oncology, the piperazine ring often serves a dual role: it acts as a solubilizing tether and a specific binder to the ATP-binding pocket of kinases.

Case Study: Imatinib (Gleevec)

Imatinib, a tyrosine kinase inhibitor (TKI) for CML (Chronic Myeloid Leukemia), contains an N-methylpiperazine moiety.

-

Structural Role: The piperazine ring fits into the solubility pocket of the BCR-ABL kinase.

-

Interaction: The protonated nitrogen forms a hydrogen bond with the carbonyl oxygen of Ile-360 in the kinase backbone, anchoring the drug.

Structure-Activity Relationship (SAR) Summary

| Region | Substitution Type | Biological Impact |

| N1 Position | Aryl / Heteroaryl | Potency Driver: Determines receptor affinity (e.g., 2,3-dichlorophenyl for D2 affinity). |

| N4 Position | Alkyl / Acyl Linkers | PK Driver: Modulates lipophilicity (LogP) and metabolic stability. |

| C2/C3 Ring | Methyl / Ethyl | Stereoselectivity: Introduces chirality, restricting conformational freedom to increase selectivity. |

| N-Oxides | Oxidation | Metabolite: Often active metabolites (e.g., N-oxide of Imatinib) but with reduced permeability. |

Synthetic Strategy: N-Alkylation Protocols

To synthesize these derivatives, two primary pathways are employed: Nucleophilic Substitution (SN2) and Reductive Amination . Reductive amination is currently preferred in drug discovery due to milder conditions and fewer side reactions (over-alkylation).

Visualization: Reductive Amination Workflow

Figure 2: Step-wise workflow for the synthesis of mono-substituted piperazines via reductive amination.

Experimental Protocols

Protocol A: Synthesis of N-Benzylpiperazine Derivative (Reductive Amination)

Objective: To attach a lipophilic tail to the piperazine core without quaternary ammonium salt formation.

-

Reagents: N-Boc-piperazine (1.0 eq), Benzaldehyde derivative (1.1 eq), Sodium triacethoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), 1,2-Dichloroethane (DCE).

-

Procedure:

-

Dissolve N-Boc-piperazine and aldehyde in DCE under inert atmosphere (

). -

Add catalytic acetic acid to promote imine formation. Stir for 30 min at Room Temperature (RT).

-

Add STAB slowly. The reaction is slightly exothermic.

-

Stir at RT for 12–16 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

-

Quench: Add saturated aqueous

. Extract with DCM ( -

Deprotection: Dissolve crude intermediate in DCM/TFA (1:1 ratio) for 1 hour to remove the Boc group.

-

Purification: Neutralize and purify via column chromatography.

-

Protocol B: In Vitro D2 Receptor Binding Assay (cAMP Accumulation)

Objective: To determine if the derivative acts as an agonist, antagonist, or partial agonist.

-

Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human D2 receptors.

-

Principle: D2 receptors are

-coupled. Agonism inhibits Forskolin-induced cAMP production. -

Workflow:

-

Seeding: Plate cells in 384-well plates (2,000 cells/well). Incubate overnight.

-

Stimulation:

-

Add Forskolin (

) to all wells (to spike cAMP levels). -

Add Test Compound (Concentration range:

). -

Control: Use Quinpirole (full agonist) and Haloperidol (antagonist).

-

-

Incubation: 30 minutes at

. -

Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit. Add lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate.

-

Read: Measure fluorescence ratio (665 nm/620 nm).

-

-

Data Analysis:

-

Plot Log[Concentration] vs. FRET Ratio.

-

Calculate

(potency) and

-

References

-

Review of Piperazine Scaffold

- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link] (Search Term: Piperazine Scaffold Review 2024)

-

Aripiprazole Mechanism

-

Imatinib Structural Biology

- Title: Structural basis for the inhibition of the RNA-dependent protein kinase PKR by im

- Source: N

-

URL:[Link]

-

Synthetic Protocols

Sources

Introduction to Chiral Piperazine Scaffolds in Drug Discovery

Executive Summary

In the modern era of medicinal chemistry, the "escape from flatland" has become a central paradigm. While traditional drug discovery relied heavily on planar, aromatic-rich structures, contemporary campaigns prioritize increased fraction of sp3-hybridized carbons (

The chiral piperazine scaffold represents a high-value entry point into this 3D chemical space. Unlike their achiral counterparts—which are ubiquitous but often suffer from metabolic liability and promiscuous binding—C-substituted chiral piperazines offer precise vector control, enhanced metabolic stability, and superior solubility profiles. This guide provides a technical roadmap for integrating these scaffolds into drug discovery programs, covering pharmacological rationale, synthetic protocols, and validated case studies.

Part 1: Structural & Pharmacological Rationale[1]

The "Escape from Flatland" (Fsp3 Correlation)

Planar molecules tend to stack in crystal lattices, leading to poor aqueous solubility and low oral bioavailability. Introducing a chiral center onto a piperazine ring (e.g., a C2-methyl group) disrupts this planarity.

-

Mechanism: The substituent forces the ring into a specific chair conformation, breaking molecular symmetry and reducing crystal packing energy.

-

Impact: Higher solubility and improved permeability without changing the overall lipophilicity (

) significantly.

Metabolic Blocking & Stability

The piperazine ring is metabolically active, often undergoing oxidation at the

-

Causality: Substitution at the C2 or C3 position creates steric hindrance that blocks the approach of the heme-iron center of CYP enzymes.

-

Result: This "metabolic blocking" strategy extends half-life (

) and reduces the clearance (

Vector Control & Selectivity

In an achiral piperazine, N-substituents can freely rotate or flip, often leading to promiscuous binding (off-target effects).

-

Chiral Rigidification: A C2-substituent locks the ring conformation (typically favoring an equatorial placement of the bulky group). This pre-organizes the N-substituents into defined vectors, reducing the entropic penalty of binding to the target protein and improving selectivity.

Visualization: The Chiral Advantage

The following diagram illustrates the downstream effects of introducing chirality to the piperazine core.

Figure 1: Mechanistic impact of chiral substitution on piperazine pharmacodynamics and pharmacokinetics.

Part 2: Validated Case Studies

Sotorasib (Lumakras) – KRAS G12C Inhibitor

Sotorasib is a landmark drug approved for non-small cell lung cancer. Its structure features a highly specific (2S)-2-methyl-4-(prop-2-enoyl)piperazin-1-yl moiety.

-

Role of Chirality: The C2-methyl group is not merely decorative; it restricts the conformation of the piperazine ring, orienting the acrylamide warhead perfectly to form a covalent bond with the Cysteine-12 residue of the KRAS protein. An achiral analog would likely suffer from faster metabolic clearance and reduced binding potency due to entropic penalties.

Baloxavir Marboxil (Xofluza) – Influenza Endonuclease Inhibitor

This drug utilizes a complex, polycyclic scaffold that can be viewed as a rigidified, chiral evolution of a piperazine-like system.

-

Role of Chirality: The stereochemistry is critical for fitting into the tight metal-binding pocket of the viral endonuclease. The specific

configuration ensures that the chelating groups align with the manganese ions in the active site.

Part 3: Synthetic Methodologies

While classical resolution of racemates is possible, modern drug discovery demands scalable, asymmetric synthesis. Below is a protocol for the Ir-Catalyzed Asymmetric Hydrogenation , a state-of-the-art method for generating chiral piperazines from pyrazines.

Protocol: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazines

Reference: This methodology is adapted from recent advances in Iridium catalysis (e.g., Org.[1][2] Lett. 2016, 18, 13, 3082–3085).[3]

Objective: Synthesis of (R)-2-methylpiperazine derivatives with high enantiomeric excess (>90% ee).

Reagents & Materials:

-

Substrate: 2-Methylpyrazine (or substituted derivative).

-

Activator: Benzyl bromide (BnBr) or Methyl Iodide (MeI).

-

Catalyst:

(Precursor). -

Chiral Ligand: (R)-MeO-BIPHEP or (R,R)-f-Binaphane.

-

Solvent: THF/Methanol (1:1 mixture).

-

Hydrogen Source:

gas (balloon or autoclave at 500 psi).

Step-by-Step Workflow:

-

Activation (Quaternization):

-

Dissolve 2-methylpyrazine (1.0 equiv) in acetone.

-

Add Benzyl bromide (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 12 hours. The pyrazinium salt will precipitate.

-

Filter, wash with cold ether, and dry under vacuum to obtain the activated pyrazinium salt .

-

Rationale: Pyrazines are electron-deficient and difficult to hydrogenate directly. Quaternization disrupts the aromaticity, making the ring susceptible to hydride reduction.

-

-

Asymmetric Hydrogenation:

-

In a glovebox, mix

(1.0 mol%) and the Chiral Ligand (2.2 mol%) in THF to form the active catalyst complex. Stir for 30 mins. -

Add the activated pyrazinium salt (1.0 mmol) and solvent (MeOH/THF 1:1, 5 mL) to a high-pressure steel autoclave.

-

Pressurize with

(600 psi / 40 bar). -

Stir at 50°C for 24 hours.

-

Self-Validation Check: Monitor

uptake. A cessation of pressure drop indicates reaction completion.

-

-

Work-up & Purification:

-

Release pressure and concentrate the solvent.

-

Basify with saturated

(aq) to liberate the free amine. -

Extract with DCM (

mL). -

Purify via flash column chromatography (DCM/MeOH/

). -

Result: Chiral N-benzyl-2-methylpiperazine (>90% ee).

-

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic route for accessing chiral piperazines via Iridium catalysis.

Part 4: Quantitative Data Summary

The table below summarizes the impact of chiral substitution on key drug-like properties, comparing a generic achiral piperazine to a chiral analog (e.g., Sotorasib-like fragment).

| Parameter | Achiral Piperazine | Chiral (2-Methyl) Piperazine | Impact on Drug Discovery |

| Conformation | Fluxional (Chair flip) | Rigid (Locked Chair) | Improves binding affinity (entropic gain). |

| Metabolic Stability | Low (Rapid N-dealkylation/Oxidation) | High (Steric Shielding) | Increases |

| Solubility | Moderate (Crystal Packing) | High (Disrupted Packing) | Enhances oral bioavailability. |

| Selectivity | Low (Promiscuous) | High (Vector Specific) | Reduces off-target toxicity. |

| Synthetic Complexity | Low (Commodity Chemical) | Medium (Requires Asymmetric Cat.) | Justified by superior clinical performance. |

References

-

Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect / Pharmaceutical Fronts [Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: Organic Letters (ACS Publications) [Link][2][3][4]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Expert Opinion on Drug Discovery (NIH/PubMed) [Link]

-

Baloxavir Marboxil: An Original New Drug against Influenza Source: Frontiers in Pharmacology / NIH PMC [Link]

-

FDA-Approved Drugs Containing Chiral Piperazine Moieties Source: MDPI Pharmaceuticals [Link]

Sources

- 1. Ir-Catalyzed Asymmetric Hydrogenation of N-Fused Heteroarenes with High Nitrogen Density: An Access to Chiral 2,5-Disubstituted 5,6-Dihydropyrrolo[1,2- a][1,2,4]triazolo[5,1- c]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Physicochemical properties of N-Boc protected piperazines

Physicochemical Profiling & Synthetic Utility of N-Boc Piperazine

Executive Summary

N-Boc piperazine (tert-butyl piperazine-1-carboxylate) represents a cornerstone scaffold in medicinal chemistry, serving as a "privileged structure" for introducing the piperazine moiety into bioactive molecules.[1][2] Its utility stems from the orthogonal reactivity of its two nitrogen atoms: the N1 position is masked by the acid-labile tert-butyloxycarbonyl (Boc) group, while the N4 position remains a nucleophilic secondary amine. This guide provides a rigorous technical analysis of its physicochemical behavior, conformational dynamics, and stability profiles to support precise experimental design in drug discovery.

Part 1: Structural & Conformational Analysis

The physicochemical behavior of N-Boc piperazine is governed by the electronic and steric interplay between the piperazine ring and the carbamate protecting group.

Electronic Descriptors

-

N1 (Protected): The lone pair on N1 is delocalized into the carbonyl oxygen of the Boc group (

). This resonance stabilization renders N1 essentially non-basic and planar ( -

N4 (Free Amine): The distal nitrogen retains

hybridization with a localized lone pair, maintaining nucleophilicity and basicity, albeit slightly attenuated by the inductive electron-withdrawing effect (

Conformational Landscape

Unlike unsubstituted piperazine, which undergoes rapid chair-chair interconversion, N-Boc piperazine exhibits complex dynamic behavior:

-

Ring Flip: The piperazine ring predominantly adopts a chair conformation . The N-Boc group prefers the equatorial orientation to minimize 1,3-diaxial steric clashes with the C3/C5 protons.

-

Amide Rotamers: The partial double-bond character of the N1-C(O) bond creates distinct rotational isomers (rotamers). At room temperature, these interconvert rapidly on the NMR timescale, often resulting in broadened signals for the C2/C6 protons. At lower temperatures (< -20°C), these signals split, reflecting the "frozen" rotameric population.

Figure 1: Conformational equilibrium showing the dominant chair flip mechanism and the superimposed amide rotamerism.

Part 2: Physicochemical Properties

The introduction of the lipophilic tert-butyl group drastically alters the solubility and acid-base profile compared to the parent piperazine.

Key Physicochemical Data

| Property | Value | Context/Notes |

| Molecular Weight | 186.25 g/mol | |

| Physical State | White crystalline solid | Low-melting waxy solid.[1][3] |

| Melting Point | 43–47 °C | Requires careful storage to prevent caking. |

| Boiling Point | ~258 °C (760 mmHg) | Predicted. Decomposes before boiling at atm pressure. |

| pKa (Conj. Acid) | 8.45 ± 0.10 | Refers to N4. Lower than piperazine (9.73) due to Boc -I effect.[1] |

| LogP | 1.09 | Lipophilic shift from piperazine (-1.50).[1] |

| Density | 1.03 g/cm³ | |

| Solubility | DCM, MeOH, EtOAc, DMSO | High organic solubility. |

| Water Solubility | Partly miscible | Significantly lower than piperazine. |

Basicity Modulation (The "pKa Shift")

A critical parameter for reaction optimization is the basicity of the N4 amine.

-

Piperazine pKa: ~9.73 (secondary amine).[4]

-

N-Boc Piperazine pKa: ~8.45.[1]

-

Implication: The Boc group exerts a through-bond inductive withdrawal. While N4 remains nucleophilic, it is less basic than typical secondary amines. This allows for selective deprotonation of other more acidic sites in complex molecules without protecting N4, or conversely, requires stronger bases if N4 deprotonation is required.

Lipophilicity & Solubility

The LogP shift from -1.5 (piperazine) to +1.09 (N-Boc) is chemically significant.[1]

-

Extraction Efficiency: unlike piperazine, which is difficult to extract from water, N-Boc piperazine partitions efficiently into organic solvents (DCM, EtOAc) from basic aqueous layers (pH > 10).

-

Chromatography: It retains well on C18 reverse-phase columns and is easily purified via silica gel flash chromatography (typically eluting with Hexane/EtOAc or DCM/MeOH).[1]

Part 3: Stability & Reactivity Profiles

Thermal Stability

-

Processing Limit: Stable up to ~100°C.

-

Decomposition: Thermogravimetric analysis (TGA) of Boc-protected amines typically shows onset of decomposition (isobutylene loss) above 150–160°C .

-

Recommendation: Avoid prolonged heating >120°C during solvent removal or reactions. Distillation should only be performed under high vacuum.

Acid Lability (Deprotection Kinetics)

The cleavage of the Boc group is acid-catalyzed and follows specific kinetics relevant to process scale-up.

-

Mechanism: Rapid protonation of the carbonyl oxygen, followed by rate-limiting fragmentation into the carbamic acid and tert-butyl cation.

-

Kinetics: The reaction is often second-order with respect to acid concentration. Using a large excess of acid (e.g., TFA or HCl) drives the reaction to completion almost instantaneously.

Figure 2: Mechanistic pathway of acid-mediated Boc deprotection.[1]

Part 4: Experimental Protocols

Protocol: Selective Synthesis of N-Boc Piperazine

Objective: Mono-protection of piperazine while minimizing bis-Boc formation.[1]

Reagents:

-

Piperazine (anhydrous): 10.0 g (116 mmol) [Excess is key]

-

Di-tert-butyl dicarbonate (Boc₂O): 8.44 g (38.7 mmol)[1]

-

Dichloromethane (DCM): 100 mL

-

Methanol (MeOH): 20 mL

Methodology:

-

Dissolution: Dissolve piperazine (3.0 equiv) in DCM/MeOH (5:1) to ensure homogeneity. Note: Using a large excess of piperazine statistically favors mono-protection.[1]

-

Addition: Add Boc₂O (1.0 equiv) dissolved in DCM dropwise over 60 minutes at 0°C.

-

Reaction: Stir at room temperature for 12 hours. Monitor by TLC (ninhydrin stain).

-

Workup (Crucial for Purity):

-

Filter off any precipitated bis-Boc byproduct (if low solubility).[1]

-

Wash the organic layer with water (3 x 50 mL) . The excess unreacted piperazine stays in the water; N-Boc piperazine partitions into DCM.

-

Self-Validation: Check aqueous wash pH; it should be highly basic (~11) due to piperazine.

-

-

Drying: Dry organic phase over Na₂SO₄, filter, and concentrate.

-

Yield: Expect ~85-90% as a white waxy solid.[1]

Protocol: Purification via Acid/Base Extraction

Objective: Recover pure N-Boc piperazine from a crude mixture containing non-basic impurities.[1]

-

Acid Phase: Dissolve crude material in EtOAc. Extract with 0.5 M Citric Acid (aq) .

-

Wash: Wash the aqueous acidic layer with fresh EtOAc to remove entrained neutrals.

-

Basification: Cool the aqueous layer to 0°C. Basify to pH > 11 using 4 M NaOH .

-

Observation: The solution will become cloudy as the free base precipitates/oils out.

-

-

Extraction: Extract the basic aqueous layer with DCM (3x).

-

Isolation: Dry (MgSO₄) and concentrate. This yields high-purity material without chromatography.[1]

References

-

BenchChem. (2025).[5] A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Retrieved from 5

-

Khalili, F., Henni, A., & East, A. L. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][6] Journal of Chemical & Engineering Data. Retrieved from 4

-

Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Retrieved from 7

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69402, 1-Boc-piperazine. Retrieved from 8

-

CymitQuimica. (2025). N-BOC-Piperazine Safety and Properties Data. Retrieved from 9

Sources

- 1. 1-Boc-piperazine|lookchem [lookchem.com]

- 2. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 3. N- BOC Piperazine [intersperse.in]

- 4. uregina.ca [uregina.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. figshare.com [figshare.com]

- 8. lookchem.com [lookchem.com]

- 9. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

Technical Guide: Solubility Profile of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

[1]

Executive Summary & Compound Architecture

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate acts as a critical chiral building block in the synthesis of bioactive piperazine derivatives.[1] Its utility hinges on the differential reactivity of its two nitrogen atoms: the N1 position is protected by a tert-butoxycarbonyl (Boc) group, while the N4 position remains a reactive secondary amine.[1]

Understanding its solubility is not merely about "what dissolves what"; it is about leveraging solvent properties to control reaction kinetics, purification efficiency, and stability.

Structural Determinants of Solubility

The molecule exhibits an amphiphilic character driven by three competing functional domains:

-

Lipophilic Domain (Boc Group): The tert-butyl carbamate moiety drives high solubility in halogenated and organic solvents (DCM, EtOAc).

-

Polar Domain (Ether & Amine): The methoxymethyl side chain and the free secondary amine (N4) introduce hydrogen bond acceptance/donation capability, enhancing solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).[1]

-

Basic Center (N4 Amine): The secondary amine allows for pH-dependent aqueous solubility, forming water-soluble salts in acidic conditions.[1]

Solubility Matrix & Solvent Compatibility

The following data categorizes solvent interactions based on dielectric constant (

Table 1: Solubility Profile & Application Suitability

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Reaction Medium, Extraction | Standard solvent for acylation/alkylation of N4.[1] Excellent for liquid-liquid extraction from water.[1] |

| Polar Aprotic | THF, Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Reaction Medium, Crystallization | THF is ideal for reduction or organometallic coupling. EtOAc is the preferred green alternative to DCM for workup. |

| Polar Aprotic (High BP) | DMSO, DMF, DMAc | High (>100 mg/mL) | Library Synthesis, SnAr Reactions | Difficult to remove. Use only when high reaction temperatures (>80°C) or specific nucleophilic enhancement is required. |

| Protic | Methanol, Ethanol, Isopropanol | Good (>30 mg/mL) | Hydrogenation, Deprotection | Soluble, but protic solvents may interfere with electrophilic reagents (e.g., acid chlorides, isocyanates).[1] |

| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low/Poor (<5 mg/mL) | Antisolvent, Purification | Used as the non-polar component in silica chromatography eluents. Induces precipitation when added to EtOAc/DCM solutions. |

| Aqueous (Neutral/Basic) | Water (pH > 8) | Low/Sparingly | Workup (Waste Phase) | The compound partitions into the organic phase in basic/neutral workups. |

| Aqueous (Acidic) | 0.1M HCl, 1M Acetic Acid | Soluble (Salt Formation) | Purification (Acid Wash) | Caution: Strong acids (TFA, conc. HCl) will cleave the Boc group. Weak acids allow removal of non-basic impurities. |

Process Workflows: Solubility in Action

Solubility dictates the workflow from reaction initiation to final isolation. The following diagram illustrates the decision logic for solvent selection based on the process stage.

Figure 1: Solvent Selection Decision Logic

Caption: Decision matrix for solvent selection across the synthesis lifecycle, balancing solubility with chemical stability.

Experimental Protocols

As specific quantitative data can vary by isomer and purity, the following self-validating protocols allow you to determine the exact solubility limit for your specific lot.

Protocol A: Visual Solubility Screen (Qualitative)

Purpose: Rapidly identify suitable solvents for reaction screening.

-

Preparation: Place 10 mg of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 50 µL increments at Room Temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution within 100 µL (< 10 vol).

-

Moderately Soluble: Clear solution within 500 µL.

-

Insoluble: Visible solid/oil persistence after 1 mL.

-

-

Heating: If insoluble, heat to 40°C (ensure T < Boiling Point). If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Gravimetric Saturation Method (Quantitative)

Purpose: Determine exact solubility (mg/mL) for process scaling.

-

Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 4 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) until constant weight is achieved.

-

Calculation:

Critical Stability & Handling Notes

-

Acid Sensitivity: The N-Boc group is acid-labile.[1] Avoid dissolving the compound in alcohols containing trace acids (e.g., old chloroform, acidified methanol) unless deprotection is intended.[1]

-

Hygroscopicity: The secondary amine and ether oxygen can absorb atmospheric moisture. Store the solid in a desiccator. When using DMSO or DMF, ensure solvents are anhydrous to prevent hydrolysis of sensitive reagents used in subsequent steps.

-

Oil vs. Solid: Depending on purity and isomeric composition (R vs S vs Racemic), this compound may present as a viscous oil or a low-melting waxy solid.[1] If an oil forms during crystallization, switch to a chromatography-based purification using a Hexane:EtOAc gradient (typically elutes at 20-40% EtOAc).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66577080, (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate. Retrieved from [Link][1]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for solvent selection and purification protocols). 5th Edition. Longman Scientific & Technical.

The Versatile Building Block: A Technical Guide to tert-Butyl 3-(Methoxymethyl)piperazine-1-carboxylate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a valuable component in the design of bioactive molecules.[1] This guide delves into the technical intricacies of a particularly useful derivative, tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate . This compound, often utilized as a chiral building block, provides a versatile platform for the synthesis of complex molecular architectures destined for a range of therapeutic targets. We will explore its chemical identity, stereospecific synthesis, and critical applications, providing field-proven insights for researchers navigating the challenges of contemporary pharmaceutical development.

Part 1: Core Chemical Identity and Nomenclature

A precise understanding of a compound's identity is paramount for reproducible and reliable scientific research. tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is systematically known by several names, and recognizing these synonyms is crucial when searching literature and chemical databases. The presence of a chiral center at the 3-position of the piperazine ring gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the piperazine nitrogens. This strategic protection is fundamental to its utility, as it allows for selective functionalization of the second nitrogen atom, preventing undesired side reactions and enabling controlled, stepwise synthesis of more complex molecules.[2]

Synonyms and Chemical Identifiers

To facilitate comprehensive literature and database searches, a list of common synonyms and identifiers is provided below. It is critical to note the specific stereoisomer when sourcing this reagent, as the biological activity of the final compound is often highly dependent on its stereochemistry.

| Systematic Name | Common Synonyms | Stereochemistry | CAS Number |

| tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | 1-Boc-3-(methoxymethyl)piperazine | Racemic | 1270982-05-2 |

| (R)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | (R)-1-Boc-3-(methoxymethyl)piperazine | (R) | 1359658-32-4[3] |

| (S)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | (S)-1-Boc-3-(methoxymethyl)piperazine | (S) | 955400-16-5 |

| 1-Piperazinecarboxylic acid, 3-(methoxymethyl)-, 1,1-dimethylethyl ester | tert-butyl 3-(methoxymethyl)-1-piperazinecarboxylate | Racemic | 1270982-05-2 |

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Notes |

| Molecular Formula | C₁₁H₂₂N₂O₃ | |

| Molecular Weight | 230.30 g/mol | |

| Appearance | Typically an oil or low-melting solid | Varies with purity and stereoisomer |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | The related hydroxymethyl analog is very soluble in water.[2] |

| Boiling Point | Not readily available | Subject to decomposition at high temperatures |

| Melting Point | Not readily available |

Part 2: Strategic Synthesis and Mechanistic Insights

A logical and commonly employed synthetic pathway would commence with a suitable chiral starting material, for instance, a protected amino acid, which sets the stereochemistry early in the sequence. The piperazine ring is then constructed, followed by the introduction of the methoxymethyl side chain and Boc protection.

Illustrative Synthetic Workflow

The following diagram outlines a plausible, high-level workflow for the synthesis of an enantiomerically pure form of the target compound. This workflow is based on established synthetic methodologies for related chiral piperazines.

Caption: High-level synthetic workflow for chiral piperazine derivatives.

Causality in Experimental Choices

-

Choice of Protecting Group: The Boc group is widely used due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This allows for orthogonal protection strategies where other protecting groups, sensitive to different conditions, can be used elsewhere in the molecule.

-

Stereocontrol: The use of a chiral starting material is a common and effective strategy for establishing the desired stereochemistry in the final product. This avoids the need for challenging and often low-yielding chiral resolutions of the racemic mixture.

-

Order of Reactions: The sequence of protection, functionalization, and deprotection steps is critical. For instance, protecting one of the piperazine nitrogens with a Boc group allows for selective reaction at the other nitrogen, a cornerstone of building complex molecules with this scaffold.[2]

Part 3: Applications in Drug Discovery and Development

The true value of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The piperazine core is a common feature in drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[1]

Role as a Synthetic Building Block

The Boc-protected piperazine allows for the introduction of the piperazine moiety into a target molecule in a controlled manner. The free secondary amine can act as a nucleophile, reacting with a variety of electrophiles to form new carbon-nitrogen bonds. This is a fundamental transformation in the synthesis of many drug candidates.

A prime example of the utility of similar building blocks is in the synthesis of the anticancer drug Vandetanib. While not using the exact methoxymethyl derivative, the synthesis of Vandetanib relies on a Boc-protected piperidine intermediate, highlighting the importance of this class of compounds in constructing complex therapeutic agents.[4][5] The Boc-protected piperazine serves as a handle to which the rest of the molecular framework can be attached.

Illustrative Reaction Scheme: N-Arylation

A common application of this building block is in Buchwald-Hartwig amination reactions to form N-aryl piperazines, a motif found in many biologically active compounds.

Caption: General scheme for N-arylation of the Boc-protected piperazine.

Part 4: Experimental Protocols and Characterization

General Protocol for Boc Protection of a Substituted Piperazine

Objective: To selectively protect one of the nitrogen atoms of a substituted piperazine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Substituted piperazine (e.g., 3-(methoxymethyl)piperazine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve the substituted piperazine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the stirred piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl protected piperazine.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal of the protected nitrogen in the ¹H NMR spectrum and the appearance of the characteristic tert-butyl signal are key indicators of a successful reaction.

Part 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate and its precursors.

-

GHS Hazard Statements: The (R)-enantiomer is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3] Similar hazards should be assumed for the (S)-enantiomer and the racemic mixture in the absence of specific data. The related compound tert-butyl 3-methylpiperazine-1-carboxylate is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a valuable and versatile building block in the arsenal of the medicinal chemist. Its strategic design, incorporating a chiral center and a key protecting group, enables the efficient and controlled synthesis of complex molecular entities with therapeutic potential. A thorough understanding of its nomenclature, synthetic routes, and applications, as outlined in this guide, is essential for its effective utilization in the pursuit of novel drug candidates. As the demand for sophisticated and highly specific therapeutics continues to grow, the importance of such well-defined and versatile chemical tools will undoubtedly increase.

References

-

Wang, M., Wang, W., & Tang, Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

Fülöp, F., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 3. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate | C11H22N2O3 | CID 66577080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Precision Synthesis of Monosubstituted Piperazines via N-Boc Protection

Topic: Synthesis of monosubstituted piperazines using Boc protection Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The Desymmetrization Challenge

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antidepressants, antihistamines, and antipsychotics. However, the molecule’s

To achieve high-yield, scalable synthesis of monosubstituted piperazines, desymmetrization via orthogonal protection is the industry standard. The tert-butoxycarbonyl (Boc) group is the preferred protecting group due to its stability towards basic nucleophilic conditions (used in subsequent alkylations) and its facile removal under acidic conditions.

This guide details a high-fidelity workflow for:

-

Selective Mono-Boc Protection: Utilizing pH-controlled kinetics and solubility-based purification.

-

Divergent Functionalization: Protocols for Reductive Amination, S

2 Alkylation, and Buchwald-Hartwig Arylation. -

Controlled Deprotection: Strategies for quantitative Boc removal.